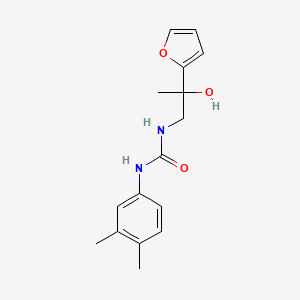
1-(3,4-Dimethylphenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'MK-8245' and belongs to the class of urea derivatives. The molecular formula of MK-8245 is C18H22N2O3.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on crystal structure provides insights into the molecular configuration and bonding of urea derivatives. For example, the study of unsymmetrically substituted ureas reveals complex crystal arrangements, highlighting the importance of intermolecular hydrogen bonds and molecule arrangement in the crystal lattice. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Xiaoping Rao et al., 2010).
Analytical Chemistry
In analytical chemistry, urea derivatives are investigated for their environmental presence and impact. For instance, the detection and identification of herbicides and their metabolites in environmental samples highlight the role of urea derivatives in agricultural practices and their potential environmental effects (J. Schuelein et al., 1996).
Medicinal Chemistry
Medicinal chemistry research explores the synthesis and biological evaluation of urea derivatives as potential therapeutic agents. Studies on hindered ureas, for example, demonstrate their utility in nucleophilic substitution reactions under neutral conditions, opening avenues for new synthetic methods in drug development (M. Hutchby et al., 2009).
Biotechnology
Research in biotechnology focuses on the synthesis and application of urea derivatives in biosynthesis pathways. This includes the development of enzymatic assays for the detection of specific urea derivatives in water, highlighting their significance in monitoring environmental pollutants and ensuring water quality (M. F. Katmeh et al., 1994).
Material Science
In material science, the study of urea derivatives extends to their application in self-assembling materials and hydrogen bonding studies. The complexation-induced unfolding of heterocyclic ureas, for example, demonstrates the potential of these compounds in forming structured materials with specific properties (P. Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-6-7-13(9-12(11)2)18-15(19)17-10-16(3,20)14-5-4-8-21-14/h4-9,20H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKGZWYFGAKLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(C2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)


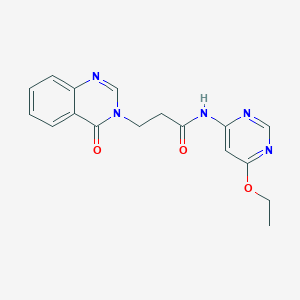
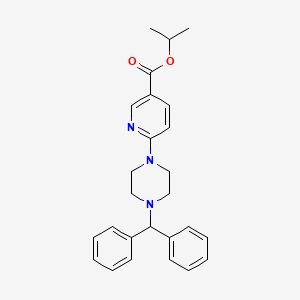


![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
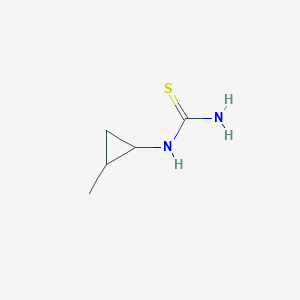
![2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2717124.png)
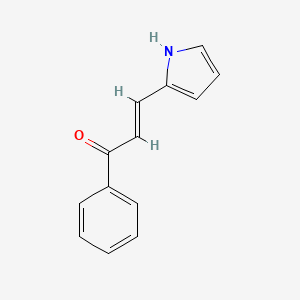
![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)
![2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2717127.png)
![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)